methyl 1-(2-cyanophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate

Description

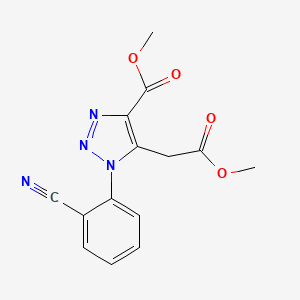

Methyl 1-(2-cyanophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring a 2-cyanophenyl substituent at the N1 position and a 2-methoxy-2-oxoethyl group at the C5 position. The triazole core is functionalized with a methyl carboxylate group at C2.

Properties

IUPAC Name |

methyl 1-(2-cyanophenyl)-5-(2-methoxy-2-oxoethyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c1-21-12(19)7-11-13(14(20)22-2)16-17-18(11)10-6-4-3-5-9(10)8-15/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIWHYPNRDJGJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(N=NN1C2=CC=CC=C2C#N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(2-cyanophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 4267564) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 300.27 g/mol. The structure features a triazole ring, a cyanophenyl group, and a methoxy-oxoethyl side chain, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. This compound has been evaluated for its potential in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Related Triazole Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 1.1 | Thymidylate synthase inhibition |

| Compound B | HCT-116 (Colon) | 2.6 | Apoptosis induction |

| Compound C | HepG2 (Liver) | 1.4 | Cell cycle arrest |

| Methyl Triazole | Various | TBD | TBD |

In a study conducted by researchers, it was noted that triazole derivatives showed promising results against various cancer cell lines through mechanisms such as thymidylate synthase inhibition , leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Triazole derivatives are known to exhibit activity against various bacterial strains.

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | E. coli | 15 |

| Compound E | S. aureus | 18 |

| Methyl Triazole | TBD | TBD |

In vitro studies have shown that certain triazole compounds effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, with varying degrees of effectiveness .

Case Study 1: Anticancer Evaluation

In a comprehensive study published in the National Cancer Institute database, several triazole derivatives were tested against a panel of cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects with IC50 values ranging from 1.0 to 5.0 µM across different cell lines .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using disc diffusion methods on various bacterial strains. The methyl triazole derivative demonstrated notable inhibition zones against both E. coli and S. aureus, indicating its potential as an antimicrobial agent .

Scientific Research Applications

The applications of methyl 1-(2-cyanophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate are not explicitly detailed in the provided search results. However, the search results provide information about triazoles and related compounds, which can be helpful in understanding the potential applications of this specific triazole derivative.

General Information

this compound is a specialty chemical supplied by Parchem . It has a CAS number of 937599-53-6 and a molecular formula of C14H12N4O4 . Synonyms include 338394-65-3, AKOS005084501, methyl 1-(2-cyanophenyl)-5-(2-methoxy-2-oxoethyl)triazole-4-carboxylate, and 2D-043 .

Triazoles and their Applications

Triazoles, in general, are a significant platform in medicinal chemistry and chemical biology and play key roles in various biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress . They have a plethora of structural modification opportunities for generating novel therapeutically potential agents . Many drugs are available on the market, and the synthesis of newer triazoles is a continuous process for uncovering unexplored and advanced pharmacological implications .

Bioactive molecules with a 1,2,3-triazole core nucleus have antibacterial, antifungal, herbicide, anticancer, protease inhibitory, and antituberculosis activities . For instance, the 1,2,3-triazole-containing agent carboxyamidotriazole (CAI) can synergize with sorafenib to combat NSCLC by inhibiting NANOG and aggravating apoptosis .

Some specific applications and related information:

- Anticancer Activity : Some triazole derivatives have shown slight anticancer activity, with one demonstrating moderate activity against melanoma, colon, and breast cancer .

- Antimicrobial and Anti-inflammatory Activities : Fused triazolo-trizines have exhibited excellent antimicrobial and anti-inflammatory activities compared to commercial antibiotics .

- Anti-HIV-1 Activity : Certain 5-substituted amido-, (methylamido)-, and (dimethylamido)-1,2,3-triazole derivatives of TSAO have shown potent anti-HIV-1 activity .

Synthesis of Triazole Derivatives

Various methods exist for synthesizing triazole derivatives. Base-catalyzed cyclization of acyl thiosemicarbazide can provide access to 3-aryl-5-mercapto-1,2,4-triazoles, which have shown in vitro anticarcinogenic susceptibility against breast cancer cell lines . Additionally, metal-free OrgACC reactions promoted by DBU in DMSO are suitable for preparing functionally rich vinyl-/alkyl-/aryl-containing 1,2,3-triazoles under ambient conditions .

Table of Triazole Applications

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The compound’s key structural differentiator is the 2-cyanophenyl group, which contrasts with substituents in analogues such as:

Key Observations :

- Substituents like the β-D-ribofuranosyl group () expand applications into antiviral or anticancer drug design, whereas the 2-cyanophenyl variant may favor kinase inhibition due to its planar aromatic system .

Physical and Chemical Properties

While direct data for the target compound are unavailable, analogues provide benchmarks:

Inferences for the Target Compound :

- Purity levels for commercial analogues (e.g., 95%+) suggest stringent synthesis protocols, which may apply to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.